4-Chloro-3,5-diiodopyridine 4-Chloro-3,5-diiodopyridine
Brand Name: Vulcanchem
CAS No.: 13993-58-3
VCID: VC21011664
InChI: InChI=1S/C5H2ClI2N/c6-5-3(7)1-9-2-4(5)8/h1-2H
SMILES: C1=C(C(=C(C=N1)I)Cl)I
Molecular Formula: C5H2ClI2N
Molecular Weight: 365.34 g/mol

4-Chloro-3,5-diiodopyridine

CAS No.: 13993-58-3

Cat. No.: VC21011664

Molecular Formula: C5H2ClI2N

Molecular Weight: 365.34 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3,5-diiodopyridine - 13993-58-3

Specification

CAS No. 13993-58-3
Molecular Formula C5H2ClI2N
Molecular Weight 365.34 g/mol
IUPAC Name 4-chloro-3,5-diiodopyridine
Standard InChI InChI=1S/C5H2ClI2N/c6-5-3(7)1-9-2-4(5)8/h1-2H
Standard InChI Key XRTMJBDJGWAURK-UHFFFAOYSA-N
SMILES C1=C(C(=C(C=N1)I)Cl)I
Canonical SMILES C1=C(C(=C(C=N1)I)Cl)I

Introduction

Chemical Identity and Structure

4-Chloro-3,5-diiodopyridine is a pyridine derivative containing three halogen atoms strategically positioned around the aromatic ring. The compound features chlorine at position 4 and iodine atoms at positions 3 and 5, creating a unique electronic and steric environment that influences its reactivity and applications.

Identification Data

The compound is characterized by the following identifiers and structural descriptors:

ParameterValue
CAS Number13993-58-3
Molecular FormulaC₅H₂ClI₂N
Molecular Weight365.34 g/mol
IUPAC Name4-chloro-3,5-diiodopyridine
InChIInChI=1S/C5H2ClI2N/c6-5-3(7)1-9-2-4(5)8/h1-2H
InChIKeyXRTMJBDJGWAURK-UHFFFAOYSA-N
Canonical SMILESC1=C(C(=C(C=N1)I)Cl)I

The structural arrangement of halogen atoms in this compound creates distinct reactivity patterns, with the iodine atoms being particularly useful in metal-catalyzed coupling reactions and other synthetic transformations .

Physical and Chemical Properties

4-Chloro-3,5-diiodopyridine exists as a solid at room temperature and possesses properties typical of halogenated heterocycles. The presence of multiple halogen substituents significantly influences its physical characteristics and chemical behavior.

Physical Properties

Based on computed and experimental data, the compound exhibits the following physical properties:

PropertyValueSource
Physical StateSolid
Molecular Weight365.34 g/mol
XLogP3-AA2.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Exact Mass364.79652 Da
Typical Commercial Purity95%

The compound's moderate lipophilicity (XLogP3-AA value of 2.8) suggests reasonable solubility in organic solvents and limited water solubility, properties that are consistent with other halogenated pyridines .

Chemical Reactivity

4-Chloro-3,5-diiodopyridine demonstrates reactivity patterns consistent with its structure:

  • The iodine substituents at positions 3 and 5 are more reactive in metal-catalyzed coupling reactions compared to the chlorine at position 4.

  • The electron-withdrawing effects of the halogens enhance the electrophilicity of the pyridine ring, particularly at the 2 and 6 positions.

  • The compound can undergo selective halogen-metal exchange reactions, with the iodine atoms typically exchanging more readily than chlorine.

These reactivity characteristics make the compound particularly valuable in regioselective functionalization strategies for pyridine derivatives .

Synthesis Methods

Several synthetic approaches have been documented for preparing halogenated pyridines, including 4-Chloro-3,5-diiodopyridine. These methods typically involve either direct halogenation of substituted pyridines or transformation of pre-halogenated precursors.

Halogen Exchange Reactions

Another potential approach involves halogen exchange reactions starting from other halogenated pyridine derivatives. Patent literature describes methods for synthesizing 3,5-dibromo-4-iodopyridine through diazotization of appropriate precursors , which conceptually could be adapted for producing 4-Chloro-3,5-diiodopyridine.

Applications in Chemical Synthesis

4-Chloro-3,5-diiodopyridine serves as an important building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.

Cross-Coupling Reactions

The compound is particularly valuable in palladium-catalyzed cross-coupling reactions, where the iodine substituents can selectively participate in carbon-carbon bond formation:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups

  • Negishi Coupling: Reaction with organozinc reagents for carbon-carbon bond formation

These transformations allow for the selective functionalization of the pyridine ring, making 4-Chloro-3,5-diiodopyridine a versatile synthetic intermediate .

Nucleophilic Substitution Reactions

The halogen substituents can undergo nucleophilic aromatic substitution reactions, with reactivity typically following the order I > Cl. This differential reactivity allows for selective substitution, providing access to diverse pyridine derivatives .

Metallation Chemistry

Selective halogen-metal exchange reactions can be performed, particularly with the iodine substituents, allowing for further functionalization of the pyridine ring. This approach is valuable for introducing various functional groups at specific positions.

Comparison with Related Compounds

Examining the properties and reactivity of 4-Chloro-3,5-diiodopyridine in context with related compounds provides valuable insights into its unique characteristics.

Comparison with Other Halogenated Pyridines

CompoundCAS NumberMolecular WeightKey Characteristics
4-Chloro-3,5-diiodopyridine13993-58-3365.34 g/molDual iodine substituents; versatile coupling partner
4-Chloro-3-iodopyridine89167-34-0239.44 g/molSingle iodine substituent; different regioselectivity in reactions
3-Chloro-4-iodopyridine77332-79-7239.44 g/molAlternative halogen arrangement; different reactivity pattern
4-Chloro-3,5-diiodopyridine-2-carboxylic acid98278-85-4409.35 g/molAdditional carboxylic functionality; different reactivity profile

The positioning and number of halogen substituents significantly influence the reactivity patterns and synthetic utility of these compounds .

Applications in Pharmaceutical Research

Halogenated pyridines, including 4-Chloro-3,5-diiodopyridine, serve as important intermediates in pharmaceutical research. Related compounds have been employed in the synthesis of potential pharmaceuticals with antimicrobial and anticancer properties.

For example, compounds derived from halogenated pyridines have shown promise in developing new drug candidates through selective functionalization of the pyridine scaffold. The strategic replacement of halogen atoms provides access to diverse chemical libraries for medicinal chemistry exploration .

Analytical Characterization

The identification and purity assessment of 4-Chloro-3,5-diiodopyridine typically involve various analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into the structure of 4-Chloro-3,5-diiodopyridine:

  • ¹H NMR: Shows characteristic signals for the two aromatic protons at positions 2 and 6 of the pyridine ring.

  • ¹³C NMR: Displays signals corresponding to the five carbon atoms of the pyridine ring, with the halogen-bearing carbons showing distinctive chemical shifts.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for purity assessment and identification, providing characteristic retention times and fragmentation patterns that help confirm the compound's identity.

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